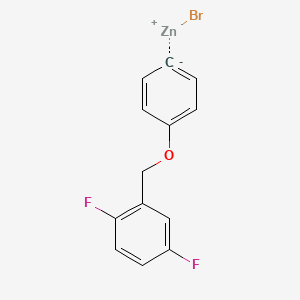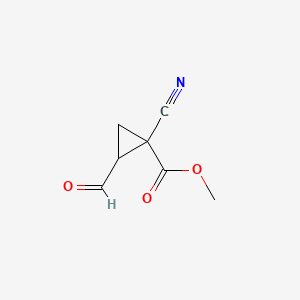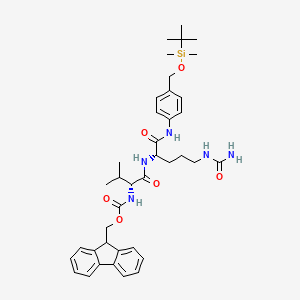
(9H-Fluoren-9-yl)methyl ((R)-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that features a combination of fluorenyl, tert-butyldimethylsilyl, and ureido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps. The key steps include the protection of functional groups, coupling reactions, and deprotection steps. For instance, the tert-butyldimethylsilyl group is often introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The fluorenyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyldimethylsilyl chloride for silylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ureido group is known to interact with biological targets, potentially leading to the development of new drugs with specific therapeutic effects .
Industry
In industry, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced materials such as polymers and coatings .
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The ureido group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The fluorenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorenyl derivatives and ureido-containing compounds. Examples include:
- Fluorenylmethoxycarbonyl (Fmoc) derivatives
- Ureido-substituted amino acids
Uniqueness
What sets (9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C39H53N5O6Si |
|---|---|
Poids moléculaire |
716.0 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47)/t33-,34+/m0/s1 |
Clé InChI |
LHOVNDTUHPWXBU-SZAHLOSFSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


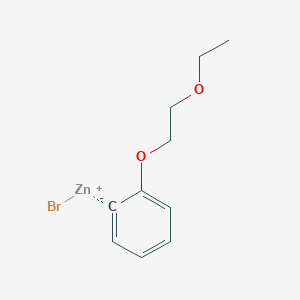
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
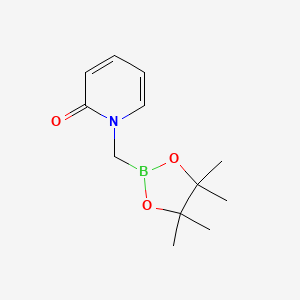
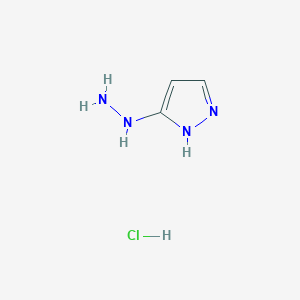


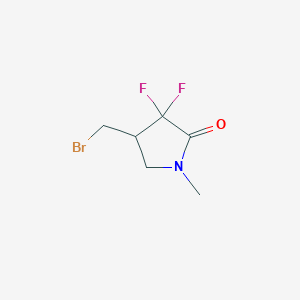

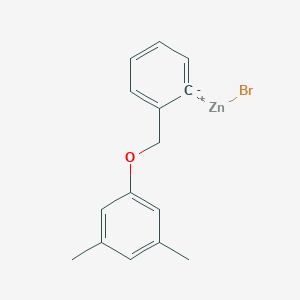
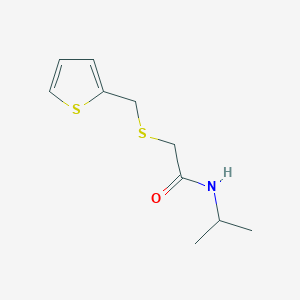
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)
